7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione - 55119-00-1

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Catalog Number: EVT-389661
CAS Number: 55119-00-1
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic organic compound belonging to the class of quinolinediones. This class of compounds is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring with two carbonyl groups at positions 2 and 5. The 7,7-dimethyl derivative specifically features two methyl groups attached to the 7th carbon atom of the dihydroquinoline core. This compound serves as a valuable building block in organic synthesis and has demonstrated potential applications in medicinal chemistry. [, , , , , , , , , , , , , , , , , ].

Synthesis Analysis

Several synthetic routes have been developed for the preparation of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione and its derivatives. One common approach involves the condensation of an aromatic amine with a 1,3-dicarbonyl compound, typically 5,5-dimethyl-1,3-cyclohexanedione (dimedone), in the presence of an acid catalyst. [, , , , ] This method allows for the incorporation of various substituents on the aromatic ring and the nitrogen atom of the dihydroquinoline scaffold.

Other reported methods utilize Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines in a one-pot reaction under solvent-free conditions. [, ] Additionally, the use of ionic liquids as solvents has been explored for the synthesis of 1,4-diaryltetrahydroquinoline-2,5-dione derivatives, offering advantages such as neutral conditions, high yields, simple work-up, and environmental friendliness. []

Molecular Structure Analysis

The molecular structure of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione has been elucidated using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, , ] These studies reveal that the molecule adopts a non-planar conformation, with the pyridine ring exhibiting a distorted boat conformation and the cyclohexenone ring adopting a half-chair conformation. []

The crystal structure of a derivative, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, highlights the presence of non-classical hydrogen bonds (C–H···O and C–H···Br) and π-π interactions between adjacent 2-bromophenyl rings. [, ]

Mechanism of Action

The mechanism of action for 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione and its derivatives is dependent on the specific application. In medicinal chemistry, these compounds have shown potential as inhibitors of enzymes involved in various disease pathways. [] The specific mechanism of inhibition often involves interactions with the active site of the target enzyme, but further research is needed to fully elucidate the details.

Physical and Chemical Properties Analysis

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione and its derivatives typically exist as crystalline solids with characteristic melting points and spectroscopic properties. [, , , , ] The solubility and other physical properties can vary depending on the nature and position of substituents on the dihydroquinoline core.

Studies on the dielectric, fluorescence, and photoconductivity properties of 4-(4-chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione (CPDMDHHBPHHD), a related compound, have been conducted in both macro and nano crystal forms. [, , ] These properties were found to differ between the two forms, suggesting potential applications in materials science and nanotechnology.

Applications
  • Anti-cancer agents: Derivatives of this compound have shown potential as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a promising target for cancer therapy. [] For example, (+)-119 (NCATS-SM5637, NSC 791985), a pyrid-2-one mIDH1 inhibitor derived from a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione scaffold, exhibited potent activity against mIDH1 and demonstrated promising results in an mIDH1-U87-xenograft mouse model. []
  • Anti-tubercular agents: Aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, synthesized via the Bohlmann-Rahtz reaction using 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione as a starting material, displayed potent in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB). []
  • Antiviral agents: Computational studies have identified 7,7-dimethyl-1-(4-methylphenyl)-3-(4-morpholinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione as a potential inhibitor of the G glycoprotein of the Nipah virus, suggesting its possible use as an antiviral agent. []

2-Piperidinyl-tetrahydroquinolinones

  • Compound Description: This class of compounds was observed as a product in novel rearrangement reactions. These reactions involved enaminonitriles and 1,3-cyclohexanedione derivatives. []
  • Relevance: While structurally distinct from 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, the formation of 2-piperidinyl-tetrahydroquinolinones highlights the reactivity of similar starting materials and the potential for diverse product formation. Both compound classes share a tetrahydroquinoline core structure, emphasizing the importance of this motif in the explored chemical space. []

7,7-Dimethyl-3-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

  • Compound Description: This compound was synthesized through the reaction of 2-phenyl-3-(piperidin-1-yl)acrylonitrile and 5,5-dimethyl-1,3-cyclohexanedione. []
  • Relevance: This compound shares a very similar structure to 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, differing only by the presence of a phenyl substituent at the 3-position. This similarity highlights the potential for modifying the core structure of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione through variations in the starting materials. []

4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione

  • Compound Description: This compound, synthesized and characterized using various spectroscopic techniques, possesses a distorted boat conformation in its pyridine ring and a half-chair conformation in its six-membered ring. [, ]
  • Relevance: The compound shares the core structure of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione but features additional substituents, specifically a 2-bromophenyl group at the 4-position and a p-tolyl group at the 1-position. These modifications provide insights into the potential for introducing diverse functionalities to the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold. [, ]

2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones

  • Compound Description: This class of compounds, alongside 7,8-dihydroquinoline-2,5(1H,6H)-diones, were efficiently synthesized using Morita–Baylis–Hillman adduct acetates, cyclohexane-1,3-diones, and either ammonium acetate or primary amines in a one-pot solvent-free reaction. [, , , ]
  • Relevance: These compounds represent a closely related structural class to 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. The shared synthetic route involving cyclohexane-1,3-diones suggests a common chemical lineage and potential for analogous modifications. [, , , ]

1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

  • Compound Description: This compound was synthesized from 1,3-cyclohexadione through a three-step reaction involving imidization, Michael reaction-intermolecular cyclization, and alkylation. Two stereoisomers were isolated and characterized. []
  • Relevance: This compound is structurally very similar to 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, with the key difference being the presence of a prop-2-yn-1-yl substituent at the 1-position instead of the two methyl groups at the 7-position in the main compound. []

1,4-Diaryltetrahydroquinoline-2,5-diones

  • Compound Description: This class of compounds, specifically 7,7-dimethyl-1,4-diaryl-3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-diones, were synthesized in a clean and efficient reaction involving 3-arylamino-5,5-dimethylcyclohex-2-enones, aromatic aldehydes, and Meldrum's acid in an ionic liquid. []
  • Relevance: This class of compounds shares the core structure of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione with the addition of aryl substituents at the 1 and 4 positions. This highlights the potential for derivatizing the core structure through reactions with various aromatic aldehydes. []

5-(1,3-Benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione

  • Compound Description: This molecule, identified from a virtual screening of a chemical library, demonstrated potential as an inhibitor of the G glycoprotein of the Nipah virus based on molecular docking, DFT, and MD simulation studies. []
  • Relevance: Though not directly structurally related, this compound shares a dihydropyridine-dione core with 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, suggesting a potential common pharmacophore and highlighting the importance of exploring variations in this heterocyclic motif for antiviral activity. []

7,7-Dimethyl-1-(4-methylphenyl)-3-(4-morpholinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione

  • Compound Description: Similar to the previous compound, this molecule was also identified through virtual screening and showed potential as an inhibitor of the Nipah virus G glycoprotein. []
  • Relevance: This compound shares a close structural resemblance to 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, featuring a 4-methylphenyl group at the 1-position and a 4-morpholinylcarbonyl substituent at the 3-position. Its identification as a potential antiviral agent underscores the importance of exploring the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold and its derivatives for biological activity. []

2H-1λ2-Pyridin-2-one Derivatives

  • Compound Description: This class of compounds, particularly a series of potent pyrid-2-one mIDH1 inhibitors, emerged from a medicinal chemistry campaign focused on a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione screening hit. []
  • Relevance: Although not structurally identical, the 2H-1λ2-pyridin-2-ones share a significant degree of structural similarity with 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, especially in the arrangement of the dihydropyridine-dione core. This suggests a potential bioisosteric relationship and highlights how modifications to the core structure of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can lead to potent inhibitors of biological targets. []
  • Compound Description: These compounds were synthesized via variants of the Bohlmann-Rahtz reaction, employing CeCl3·7H2O-NaI as a catalyst and reacting aryl and heteroaryl methyl ketones with various cyclic diketones. []
  • Relevance: While structurally diverse, this group includes compounds containing the dihydro-6H-quinolin-5-one core, closely resembling the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione structure. Notably, several compounds within this group demonstrated anti-tubercular activity. []

4-(4-Chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione (CPDMDHHBPHHD)

  • Compound Description: This compound was synthesized using a green chemistry approach involving p-chlorobenzaldehyde, isopropylidene malonate, 5,5-dimethylcyclohexane-1,3-dione, and triethylbenzylammonium chloride in water. []
  • Relevance: While not a direct analog, CPDMDHHBPHHD shares the use of 5,5-dimethylcyclohexane-1,3-dione as a starting material with some of the synthetic routes used to prepare derivatives of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. This suggests potential overlap in synthetic strategies and highlights the versatility of these cyclic diketones in accessing diverse chemical structures. []

Pyrimido[4,5-b]quinoline Derivatives

  • Compound Description: This class of compounds was synthesized starting from derivatives of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, specifically using a 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile derivative as a key intermediate. []
  • Relevance: These derivatives represent a significant structural elaboration on the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione core. This highlights the possibility of using the core structure as a scaffold for building more complex molecules with potentially diverse biological activities. []

Pyrano[3,2-c]chromenes

  • Compound Description: This class of compounds was synthesized using 4-hydroxy-7,7-dimethyl-7,8-dihydro-6H-chromen-2,5-dione as a key starting material, reacting it with aldehydes and malononitrile. []
  • Relevance: Although not directly structurally related to 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, the synthesis of pyrano[3,2-c]chromenes from a related chromene-dione derivative showcases the potential for analogous reactions and structural diversity within a similar chemical space. []

3-Anilinomethylidene 7,8-dihydro-2H-chromen-2,4,5(3H,6H)-triones

  • Compound Description: This class of compounds was synthesized by reacting 4-hydroxy-7,7-dimethyl-7,8-dihydro-6H-chromen-2,5-dione with anilines and triethyl orthoformate. []
  • Relevance: Similar to the previous entry, this class, while not a direct structural analog of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, emphasizes the potential chemical reactivity of related cyclic dione structures and the possibility of applying similar reaction methodologies to the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold. []

Properties

CAS Number

55119-00-1

Product Name

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

IUPAC Name

7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-11(2)5-8-7(9(13)6-11)3-4-10(14)12-8/h3-4H,5-6H2,1-2H3,(H,12,14)

InChI Key

SSJBKGDLBXMVBQ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=CC(=O)N2)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C=CC(=O)N2)C(=O)C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.